

The Evolution of Alkylazine Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indaziflam*

Cat. No.: B594824

[Get Quote](#)

A comprehensive overview of the history, development, and mechanisms of the alkylazine class of herbicides, with a focus on triaziflam and the advanced cellulose biosynthesis inhibitor, **indaziflam**.

Introduction

The relentless pursuit of effective and sustainable weed management strategies is a cornerstone of modern agriculture and vegetation management. Within the diverse arsenal of herbicidal chemistries, the alkylazine class represents a notable advancement, particularly with the introduction of compounds that target novel modes of action. This technical guide provides an in-depth exploration of the history and development of alkylazine herbicides, from the initial discovery of triaziflam to the highly effective and selective cellulose biosynthesis inhibitor, **indaziflam**. Tailored for researchers, scientists, and drug development professionals, this document details their mechanisms of action, physicochemical properties, herbicidal efficacy, environmental fate, and toxicological profiles. Furthermore, it provides detailed experimental protocols for key assays and visualizations of critical pathways to facilitate further research and development in this field.

History and Development

The story of alkylazine herbicides begins in the late 1990s with the introduction of triaziflam by Idemitsu Kosan.^[1] Triaziflam was the first herbicide to be classified as an alkylazine and was primarily used for weed control in turf.^[1] A key characteristic of triaziflam is its dual mode of action, inhibiting both photosystem II (PSII) electron transport and cellulose biosynthesis.^{[2][3]}

This multi-target approach, while effective, presented opportunities for optimization to enhance selectivity and efficacy.

Recognizing the potential of the novel cellulose biosynthesis inhibition (CBI) mode of action, scientists at Bayer CropScience embarked on an extensive optimization program. This research led to the discovery of **indaziflam**, a breakthrough in the alkylazine class.^[1] Registered for the first time in 2010, **indaziflam** exhibits potent and broad-spectrum pre-emergence control of a wide range of grass and broadleaf weeds at significantly lower application rates than many existing herbicides.^[1] Unlike its predecessor, the primary mode of action for **indaziflam** is the specific and potent inhibition of cellulose biosynthesis, classifying it as a Group 29 (HRAC) or Group L (WSSA) herbicide.^[4] This singular, highly effective mechanism of action represented a significant step forward in providing a new tool for weed resistance management.

Chemical Structures and Physicochemical Properties

The chemical structures of triaziflam and **indaziflam**, while both belonging to the alkylazine class, exhibit key differences that contribute to their distinct properties and herbicidal activities.

Triaziflam: N²-[2-(3,5-dimethylphenoxy)-1-methylethyl]-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine^[5]

Indaziflam: N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-[(1RS)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine

The following tables summarize the available physicochemical properties of these two key alkylazine herbicides.

Table 1: Physicochemical Properties of Triaziflam

Property	Value	Reference(s)
Molecular Formula	$C_{17}H_{24}FN_5O$	[5]
Molecular Weight	333.4 g/mol	[5]
Appearance	White to off-white powder	[6]
Water Solubility	Slightly soluble	[6]
Log P (octanol-water partition coefficient)	4.17	[3]

Table 2: Physicochemical Properties of **Indaziflam**

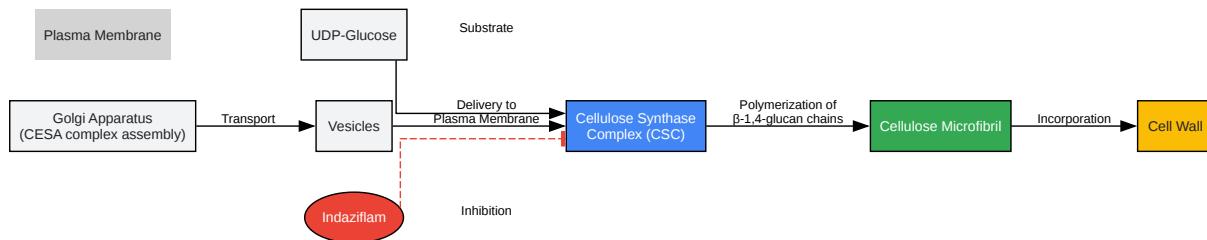
Property	Value	Reference(s)
Molecular Formula	$C_{16}H_{20}FN_5$	
Molecular Weight	301.36 g/mol	
Appearance	Light beige solid	
Water Solubility	2.8 mg/L (at 20°C)	
Vapor Pressure	1.1×10^{-7} Pa (at 20°C)	
Log P (octanol-water partition coefficient)	2.8 (at 20°C)	
pKa	3.5 (weak base)	

Mechanism of Action

The evolution of the alkylazine class is clearly demonstrated in the refinement of their mechanism of action, moving from a dual-target compound to a highly specific inhibitor.

Triaziflam: A Dual-Action Herbicide

Triaziflam exhibits a dual mode of action:


- Photosystem II (PSII) Inhibition: Similar to triazine herbicides, the (S)-enantiomer of triaziflam preferentially inhibits photosynthetic electron transport by binding to the D1 protein in photosystem II.^[2] This blockage disrupts the production of ATP and NADPH, which are essential for plant growth.
- Cellulose Biosynthesis Inhibition: The (R)-enantiomer of triaziflam is a more potent inhibitor of cell growth in the dark and is associated with the inhibition of cellulose biosynthesis.^[2] This leads to abnormal cell growth and compromised cell wall integrity.

Indaziflam: A Potent and Specific Cellulose Biosynthesis Inhibitor

Indaziflam's primary and highly potent mode of action is the inhibition of cellulose biosynthesis.^[4] Cellulose, a major component of the plant cell wall, is synthesized by cellulose synthase (CESA) complexes located at the plasma membrane.^[7] **Indaziflam** disrupts this process, leading to a cascade of effects:

- Inhibition of Seedling Growth: It is particularly effective as a pre-emergence herbicide, inhibiting the growth of emerging seedlings.
- Radial Swelling: Affected plants exhibit characteristic symptoms of cellulose biosynthesis inhibition, including swollen and stunted roots and hypocotyls.^[8]
- Disruption of CESA Complexes: **Indaziflam** causes a reduction in the velocity of CESA complexes at the plasma membrane and an increase in their density, suggesting a disruption of their normal function and trafficking.^[8]

The following diagram illustrates the cellulose biosynthesis pathway and the proposed point of inhibition by **indaziflam**.

[Click to download full resolution via product page](#)

Cellulose biosynthesis pathway and inhibition by **indaziflam**.

Herbicidal Efficacy

The development from triaziflam to **indaziflam** resulted in a significant increase in herbicidal efficacy and a broader spectrum of controlled weeds at lower use rates.

Table 3: Comparative Herbicidal Efficacy of Triaziflam and **Indaziflam** on Selected Weeds

Herbicide	Weed Species	Application Rate	Efficacy	Reference(s)
Triaziflam	Annual bluegrass (<i>Poa annua</i>)	Not specified	Effective for turf	[1]
Broadleaf weeds	Not specified	Particularly efficient	[1]	
Indaziflam	Large crabgrass (<i>Digitaria sanguinalis</i>)	49 g a.i./ha	86% density reduction (14 DAT)	[4]
Giant foxtail (<i>Setaria faberi</i>)	49 g a.i./ha	72% density reduction (14 DAT)	[4]	
Hairy bittercress (<i>Cardamine hirsuta</i>)	49 g a.i./ha	82% density reduction (14 DAT)	[4]	
Creeping woodsorrel (<i>Oxalis corniculata</i>)	49 g a.i./ha	42% density reduction (14 DAT)	[4]	
Annual bluegrass (<i>Poa annua</i>)	60 g a.i./ha	>90% control (20 WAT)	[9]	
Barnyardgrass (<i>Echinochloa crus-galli</i>)	33 g a.i./ha	~80% seedling emergence inhibition	[10]	
Doveweed (<i>Murdannia nudiflora</i>)	33 g a.i./ha	~50% seedling emergence inhibition	[10]	

Environmental Fate and Toxicology

The environmental behavior and toxicological profile are critical considerations in the development and registration of any herbicide.

Environmental Fate

Triaziflam: Limited public data is available on the detailed environmental fate of triaziflam. As a triazine herbicide, it is expected to have moderate to high potential for leaching.[3]

Indaziflam: **Indaziflam** is characterized by its persistence in soil, which contributes to its long-lasting pre-emergence activity. It is moderately mobile, with dissipation occurring primarily through biotic degradation and leaching.[11] In aquatic environments, it is susceptible to photolysis in clear, shallow waters but is stable to hydrolysis.[11] Its metabolites can be more mobile than the parent compound.[11]

Table 4: Environmental Fate Properties of **Indaziflam**

Property	Value	Reference(s)
Soil		
Aerobic soil metabolism (DT ₅₀)	>150 days	
Koc	396 - 789 L/kg	
Aquatic		
Aqueous photolysis (half-life)	3.7 days (in clear, shallow water)	
Hydrolysis	Stable	

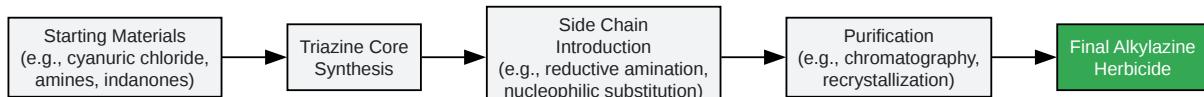
Toxicology

Triaziflam: Specific toxicological data for triaziflam is not widely available in public literature.

Indaziflam: **Indaziflam** exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes. It is not a skin irritant or sensitizer but can be a slight eye irritant. The primary target organ in subchronic and chronic studies is the nervous system. It is practically non-toxic to birds and earthworms. However, it is highly toxic to fish and very highly toxic to aquatic plants, necessitating mitigation measures such as no-spray buffer zones to protect aquatic ecosystems.

Table 5: Toxicological Profile of **Indaziflam**

Endpoint	Species	Value	Reference(s)
Mammalian Toxicity			
Acute Oral LD ₅₀	Rat	> 5000 mg/kg	
Acute Dermal LD ₅₀	Rat	> 5000 mg/kg	
Acute Inhalation LC ₅₀	Rat	> 5.1 mg/L	
Ecotoxicology			
Avian Acute Oral LD ₅₀	Bobwhite quail	> 2000 mg/kg	
Fish Acute LC ₅₀ (96h)	Rainbow trout	0.56 mg/L	
Aquatic Invertebrate EC ₅₀ (48h)	Daphnia magna	> 2.7 mg/L	
Aquatic Plant EC ₅₀ (7d)	Duckweed (Lemna gibba)	0.000061 mg/L	


Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of alkylazine herbicides.

Synthesis of Alkylazine Herbicides

The synthesis of alkylazine herbicides like triaziflam and **indaziflam** involves multi-step chemical processes. While specific industrial synthesis protocols are proprietary, the general approach involves the construction of the triazine core and subsequent substitution with the appropriate side chains.

General Synthesis Workflow:

[Click to download full resolution via product page](#)

General workflow for the synthesis of alkylazine herbicides.

Note: The synthesis of **indaziflam** involves stereoselective steps to obtain the desired biologically active isomers.^[4]

Greenhouse Herbicide Efficacy Bioassay

This protocol outlines a whole-plant bioassay to determine the pre-emergence efficacy of an alkylazine herbicide.

Materials:

- Seeds of target weed species (e.g., Poa annua, Digitaria sanguinalis)
- Pots or trays filled with a standardized soil mix
- Herbicide formulation
- Spray chamber calibrated to deliver a precise volume
- Greenhouse or growth chamber with controlled temperature, light, and humidity
- Susceptible and, if available, resistant biotypes for comparison

Procedure:

- Fill pots or trays with the soil mix and moisten it.
- Sow a predetermined number of weed seeds on the soil surface and lightly cover with soil.
- Prepare a series of herbicide dilutions to achieve the desired application rates.

- Treat the soil surface with the herbicide solutions using the calibrated spray chamber. Include an untreated control.
- Place the pots/trays in the greenhouse/growth chamber under optimal conditions for weed germination and growth.
- Water the pots/trays as needed, typically by subirrigation to avoid disturbing the treated soil surface.
- Assessments are typically made at 14, 21, and 28 days after treatment (DAT).
- Data to be collected:
 - Weed emergence (count the number of emerged seedlings).
 - Visual injury rating (on a scale of 0% = no injury to 100% = complete death).
 - Plant biomass (harvest the above-ground tissue and measure fresh or dry weight).

Data Analysis:

- Calculate the percent control relative to the untreated control for emergence, injury, and biomass reduction.
- Use dose-response analysis to determine the effective concentration required for 50% (EC_{50}) or 90% (EC_{90}) control.

Assay for Cellulose Biosynthesis Inhibition

Two common methods to quantify the inhibition of cellulose biosynthesis are the Updegraff method for crystalline cellulose content and the radiolabeled glucose incorporation assay.

6.3.1 Quantification of Crystalline Cellulose (Updegraff Method)

Materials:

- Plant tissue (e.g., etiolated seedlings)
- Acetic-nitric reagent (8:1:2 acetic acid:nitric acid:water)

- 70% Ethanol, 100% Methanol, Chloroform:Methanol (1:1), 100% Acetone
- 67% Sulfuric acid
- Anthrone reagent (200 mg anthrone in 100 mL of ice-cold 95% sulfuric acid)
- Spectrophotometer

Procedure:

- Harvest and freeze-dry plant tissue.
- Wash the tissue sequentially with 70% ethanol, 100% methanol, chloroform:methanol (1:1), and 100% acetone to remove non-cellulosic components.
- Treat the dried, washed tissue with the acetic-nitric reagent at 100°C for 30 minutes to remove hemicellulose and lignin.
- Wash the remaining pellet (crystalline cellulose) with water and then acetone, and dry.
- Hydrolyze the cellulose to glucose by adding 67% sulfuric acid and incubating for 1 hour.
- Dilute the hydrolyzed sample.
- To a sample of the diluted hydrolysate, add the anthrone reagent and measure the absorbance at 620 nm.
- Quantify the glucose concentration by comparing the absorbance to a standard curve prepared with known concentrations of glucose.
- Calculate the cellulose content based on the amount of glucose released.

6.3.2 [¹⁴C]Glucose Incorporation Assay**Materials:**

- Plant seedlings or cell cultures
- [¹⁴C]Glucose (radiolabeled)

- Herbicide stock solution
- Scintillation counter and scintillation fluid

Procedure:

- Incubate seedlings or cell cultures in a medium containing the desired concentration of the herbicide (and a solvent control).
- Add a known amount of [¹⁴C]Glucose to the medium and continue the incubation for a set period (e.g., 1-2 hours).
- Terminate the incubation and harvest the plant material.
- Perform a cellulose extraction as described in the Updegraff method (steps 2-4) to isolate the crystalline cellulose fraction.
- Resuspend the final cellulose pellet in water and add scintillation fluid.
- Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

Data Analysis:

- Compare the CPM of the herbicide-treated samples to the control samples. A reduction in CPM indicates inhibition of new cellulose synthesis.

Conclusion

The alkylazine class of herbicides exemplifies the evolution of weed control technology, progressing from the dual-action triaziflam to the highly specific and potent cellulose biosynthesis inhibitor, **indaziflam**. This advancement highlights the importance of understanding herbicide modes of action to develop more effective, selective, and sustainable solutions for weed management. **Indaziflam**, with its novel mode of action, provides a valuable tool for managing herbicide-resistant weeds and offers long-lasting pre-emergence control at low use rates. The technical information and experimental protocols provided in this guide are intended to support further research and innovation in the field of herbicide science, ultimately contributing to the development of next-generation weed control technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Targeted Inhibition of Photosystem II Electron Transport Using Bioherbicide-Loaded Ultrasmall Nanodevices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triaziflam and Diaminotriazine derivatives affect enantioselectively multiple herbicide target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triaziflam (Ref: IDH-1105) [sitem.herts.ac.uk]
- 4. Indaziflam [sitem.herts.ac.uk]
- 5. Triaziflam | C17H24FN5O | CID 10947588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ENVIRONMENTAL [oasis-lmc.org]
- 7. Indaziflam Herbicidal Action: A Potent Cellulose Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ableweb.org [ableweb.org]
- 10. m.youtube.com [m.youtube.com]
- 11. CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes - Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Evolution of Alkylazine Herbicides: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b594824#history-and-development-of-alkylazine-herbicides>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com